5,8-Dibromo-6-methylisoquinoline
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Overview
Description
5,8-Dibromo-6-methylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . It is a derivative of isoquinoline, characterized by the presence of two bromine atoms at positions 5 and 8, and a methyl group at position 6 on the isoquinoline ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 6-methylisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds as follows:
- Dissolve 6-methylisoquinoline in an appropriate solvent such as dichloromethane.
- Add bromine or N-bromosuccinimide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the desired level of bromination is achieved.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromo-6-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 5 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at position 6 can be oxidized to form a carboxylic acid or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon) are commonly used.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid), and controlled temperatures.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol), and inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substituted isoquinolines with various functional groups.
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives with fewer bromine atoms or other reduced functional groups.
Scientific Research Applications
5,8-Dibromo-6-methylisoquinoline has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
Comparison with Similar Compounds
6-Methylisoquinoline: Lacks the bromine atoms at positions 5 and 8, making it less reactive in substitution reactions.
5,8-Dibromoisoquinoline: Lacks the methyl group at position 6, which may affect its chemical reactivity and biological activity.
Isoquinoline: The parent compound without any substituents, used as a reference for comparing the effects of various substitutions.
Uniqueness: 5,8-Dibromo-6-methylisoquinoline is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5,8-dibromo-6-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-9(11)8-5-13-3-2-7(8)10(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLUTAMFHLZERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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